molecular formula C24H24Cl2N2O3 B4635111 1-{5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbonyl}-4-(2,3-dimethylphenyl)piperazine

1-{5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbonyl}-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B4635111
M. Wt: 459.4 g/mol
InChI Key: CRJJMRCWVSWSPU-UHFFFAOYSA-N
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Description

1-{5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbonyl}-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a piperazine ring, and multiple aromatic substitutions, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbonyl}-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbonyl}-4-(2,3-dimethylphenyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbonyl}-4-(2,3-dimethylphenyl)piperazine has a wide range of applications in scientific research, including:

Mechanism of Action

    1-{5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbonyl}-4-(2,3-dimethylphenyl)piperazine: shares structural similarities with other piperazine derivatives and furan-containing compounds.

    Unique Features: The presence of both furan and piperazine rings, along with multiple aromatic substitutions, makes this compound unique compared to other similar molecules.

Comparison with Similar Compounds

  • 1-{5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbonyl}-4-(2,3-dimethylphenyl)piperazine
  • 1-{5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbonyl}-4-(2,3-dimethylphenyl)piperidine
  • 1-{5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbonyl}-4-(2,3-dimethylphenyl)pyrazine

Properties

IUPAC Name

[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O3/c1-16-4-3-5-21(17(16)2)27-10-12-28(13-11-27)24(29)22-9-7-19(31-22)15-30-23-14-18(25)6-8-20(23)26/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJJMRCWVSWSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)COC4=C(C=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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